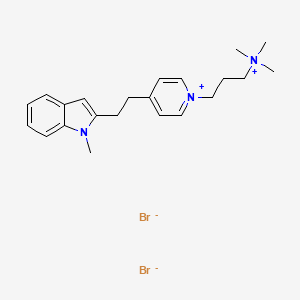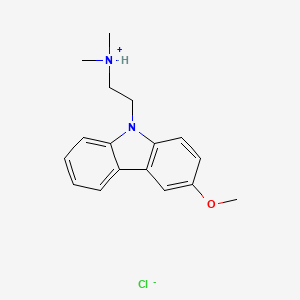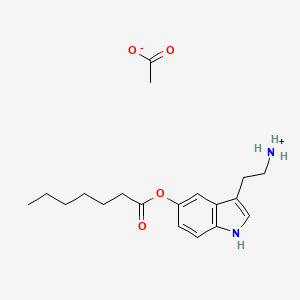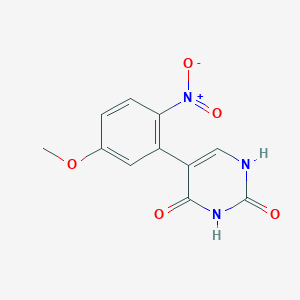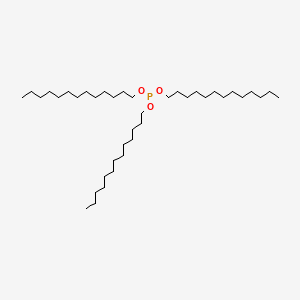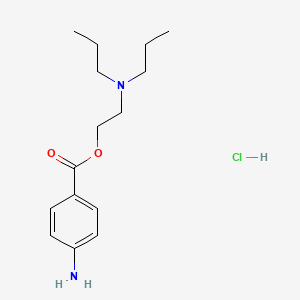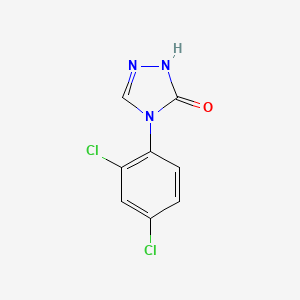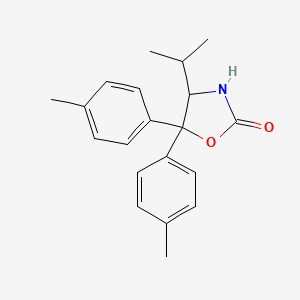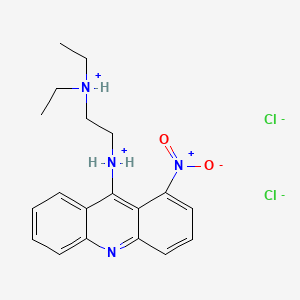
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride typically involves the following steps:
Amination: The nitro-acridine compound is then subjected to amination reactions where the nitro group is replaced with an amino group. This is often done using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino-acridine compound is further reacted with diethylaminoethyl chloride to introduce the diethylaminoethyl group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group, which can be further modified.
Substitution: The compound can participate in substitution reactions where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic research and molecular biology.
Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication. These interactions make it a potent anticancer and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is unique due to its specific substitution pattern, which enhances its solubility and biological activity. The presence of the diethylaminoethyl group and the nitro group provides distinct chemical properties that differentiate it from other acridine derivatives.
Properties
CAS No. |
17074-42-9 |
|---|---|
Molecular Formula |
C19H24Cl2N4O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
diethyl-[2-[(1-nitroacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-3-22(4-2)13-12-20-19-14-8-5-6-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25;;/h5-11H,3-4,12-13H2,1-2H3,(H,20,21);2*1H |
InChI Key |
SITOYHMQEWFWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


